Tsao-C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

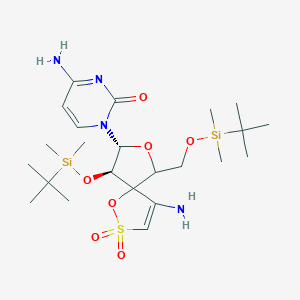

Tsao-C is a useful research compound. Its molecular formula is C23H42N4O7SSi2 and its molecular weight is 574.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Recent studies have identified over 209 compounds in Tsaoko Fructus, including terpenoids, phenylpropanoids, and organic acids. These compounds exhibit a range of pharmacological activities:

- Antibiotic Activity : Some extracts have shown efficacy against bacterial infections.

- Anti-inflammatory Effects : In vitro studies suggest potential for reducing inflammation.

- Antioxidant Properties : Compounds within Tsaoko Fructus can scavenge free radicals, which may help mitigate oxidative stress .

Clinical Applications

Tsaoko Fructus has been incorporated into treatments for various conditions:

- Digestive Disorders : Effective in managing symptoms like abdominal pain and diarrhea.

- Infectious Diseases : Used in formulations targeting malaria and respiratory infections, including COVID-19 .

- Chronic Conditions : Research indicates benefits in managing hepatitis B and other viral infections .

Antibacterial Properties

The essential oils extracted from Tsaoko Fructus have demonstrated significant antibacterial activity. Studies indicate that these oils can inhibit the growth of various foodborne pathogens, making them suitable as natural preservatives .

| Compound | Activity | Target Pathogen |

|---|---|---|

| Essential Oils | Antibacterial | E. coli, S. aureus |

| Terpenoids | Antifungal | Candida spp. |

Use as a Natural Food Additive

The potential of Tsaoko Fructus as a food additive lies not only in its antibacterial properties but also in its ability to enhance flavor without synthetic additives. This aligns with the growing trend toward natural food preservation methods .

Detection of Cancer Markers

Research led by A/Prof Simon Tsao focuses on detecting circulating tumor DNA and extracellular vesicles released by tumors into the bloodstream. This innovative approach aims to improve early cancer detection and treatment monitoring through liquid biopsies .

Key Findings

- Earlier Detection : Blood tests can detect cancer markers with higher sensitivity than traditional imaging methods.

- Treatment Monitoring : Tracking changes in tumor markers can provide insights into treatment efficacy and resistance .

Case Studies

- Breast Cancer Detection : Tsao's team developed a method to identify circulating tumor markers specific to breast cancer, aiding in personalized treatment strategies.

- Prognostication : Analysis of tumor markers has shown promise in predicting disease progression and patient outcomes.

Análisis De Reacciones Químicas

Enzymatic Interactions and Inhibition

Tsaokoic acid derivatives demonstrate selective inhibition against enzymes such as acetylcholinesterase (AChE) and α-glucosidase:

*IC₅₀ in mg/mL.

Catalytic Oxidation and Prooxidant Activity

Under specific conditions, these compounds exhibit dual antioxidant/prooxidant behavior:

-

Antioxidant : Scavenge DPPH and ABTS radicals (IC₅₀: 0.04–0.044 mg/mL) .

-

Prooxidant : Generate hydroxyl radicals (OH˙) in the presence of transition metals (e.g., Fe³⁺), particularly in acidic environments .

Key factors influencing redox behavior :

Decomposition and Stability

Tsaokoic acid undergoes decomposition under oxidative or thermal stress:

Synthetic Modifications for Enhanced Bioactivity

Structural analogs of tsaokoic acid have been synthesized to improve stability and efficacy:

Propiedades

Número CAS |

142102-78-1 |

|---|---|

Fórmula molecular |

C23H42N4O7SSi2 |

Peso molecular |

574.8 g/mol |

Nombre IUPAC |

4-amino-1-[(6R,8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2λ6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one |

InChI |

InChI=1S/C23H42N4O7SSi2/c1-21(2,3)36(7,8)31-13-16-23(15(24)14-35(29,30)34-23)18(33-37(9,10)22(4,5)6)19(32-16)27-12-11-17(25)26-20(27)28/h11-12,14,16,18-19H,13,24H2,1-10H3,(H2,25,26,28)/t16-,18+,19-,23?/m1/s1 |

Clave InChI |

GEWVLOQCXLNTOR-BVSLTHQCSA-N |

SMILES |

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |

SMILES isomérico |

CC(C)(C)[Si](C)(C)OC[C@@H]1C2([C@H]([C@@H](O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |

SMILES canónico |

CC(C)(C)[Si](C)(C)OCC1C2(C(C(O1)N3C=CC(=NC3=O)N)O[Si](C)(C)C(C)(C)C)C(=CS(=O)(=O)O2)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.